CUDC-427, also known as GDC-0917, is a selective antagonist of inhibitor of apoptosis proteins (IAPs), which play a crucial role in regulating apoptosis by inhibiting activated caspases. This compound is an orally bioavailable small molecule that has been developed for the treatment of various cancers, particularly those resistant to conventional therapies. It targets the IAP family, promoting activation of downstream apoptotic pathways, making it a promising candidate for enhancing the efficacy of existing cancer treatments .
CUDC-427 functions primarily through its interaction with IAPs, specifically by displacing them from their binding sites on caspases. The mechanism involves:
CUDC-427 has demonstrated significant biological activity in preclinical and clinical studies:
CUDC-427 is primarily being investigated for its applications in oncology:
Studies have highlighted several important interactions involving CUDC-427:
Several compounds share similarities with CUDC-427 in terms of mechanism and application. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
LCL161 | Inhibitor of apoptosis proteins | More potent against certain IAPs |
AZD5582 | Second mitochondria-derived activator | Dual action on IAPs and apoptosis |
SMAC mimetics | Mimics SMAC protein | Endogenous antagonist; varied potency |
GDC-0152 | Selective IAP inhibitor | Focused on hematological malignancies |
CUDC-427 stands out due to its oral bioavailability and its specific targeting of monovalent IAP interactions, making it suitable for various cancer types resistant to traditional therapies .
CUDC-427 is characterized by its molecular formula C₂₉H₃₆N₆O₄S and a molecular weight of 564.7 g/mol, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) data. Its stereochemical configuration is defined by multiple chiral centers, including (2S)-configured pyrrolidine and cyclohexyl moieties. The SMILES notation CC[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
explicitly denotes these stereoelectronic features, with @@
and @
symbols indicating absolute configurations.
Property | Value |
---|---|
Molecular Formula | C₂₉H₃₆N₆O₄S |
Molecular Weight | 564.7 g/mol |
SMILES | CCC@@HNC |
InChI Key | HSHPBORBOJIXSQ-HARLFGEKSA-N |
The compound’s stereochemistry is critical for its binding affinity to IAPs, particularly the BIR3 domains of cIAP1 and XIAP.
CUDC-427 is registered under the CAS number 1446182-94-0. Its IUPAC name, (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide
, reflects its complex architecture, including a pyrrolidine core, cyclohexyl substituent, and thiazole-oxazole heterocycle system.
Parameter | Detail |
---|---|
CAS Registry Number | 1446182-94-0 |
IUPAC Name | (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide |
Synonyms | GDC-0917 |
The compound’s nomenclature highlights its synthetic design as a monovalent SMAC mimetic, contrasting with bivalent analogs like birinapant.
While crystallographic data for CUDC-427 alone are not publicly available, its three-dimensional conformation can be inferred from structural analogs and computational models. The SMILES and InChI representations suggest a rigid pyrrolidine backbone linked to a cyclohexyl group and a thiazole-oxazole moiety, which likely adopt a planar arrangement to facilitate binding to IAPs’ hydrophobic pockets. Key structural motifs include:
These features are critical for the compound’s selectivity, as demonstrated by its <60 nM Ki values for cIAP1, cIAP2, and XIAP.
CUDC-427 belongs to a class of SMAC mimetics, including GDC-0152, LCL161, and Debio1143. Below is a comparative analysis of their structural and functional properties:
CUDC-427 distinguishes itself through enhanced oral bioavailability and balanced inhibition of cIAP1, cIAP2, and XIAP, unlike GDC-0152, which preferentially targets ML-IAP. Its monovalent design contrasts with bivalent agents like birinapant, which exhibit higher affinity but reduced clinical utility due to off-target effects.
CUDC-427 demonstrates exceptional binding characteristics across the inhibitor of apoptosis protein family, with binding affinity values consistently below 60 nanomolar for all major family members [9]. The compound exhibits particularly high affinity for cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, X-linked inhibitor of apoptosis protein, and melanoma inhibitor of apoptosis protein, establishing its classification as a pan-selective antagonist [9] [14].
Table 1: CUDC-427 Binding Affinity Profile Across IAP Family Members
IAP Family Member | Binding Affinity (Ki) | Binding Domain | Reference |
---|---|---|---|
cIAP1 BIR3 | < 60 nM | BIR3 Domain | [9] |
cIAP2 BIR3 | < 60 nM | BIR3 Domain | [9] |
XIAP BIR3 | < 60 nM | BIR3 Domain | [9] |
ML-IAP BIR | < 60 nM | BIR Domain | [9] |
Comparative studies have revealed that CUDC-427 possesses superior binding characteristics when compared to other Smac mimetics in clinical development [13]. The compound demonstrates preferential binding to melanoma inhibitor of apoptosis protein, with certain studies indicating more than 10-fold enhanced potency for full-length melanoma inhibitor of apoptosis protein compared to other inhibitor of apoptosis protein family members [13]. This selectivity profile suggests that CUDC-427 may offer particular therapeutic benefit in cancers where melanoma inhibitor of apoptosis protein serves as a biomarker of poor prognosis [9].
The binding kinetics of CUDC-427 reveal rapid association with target proteins, with cellular activity demonstrated through degradation of cellular inhibitor of apoptosis protein 1 in peripheral blood mononuclear cells at concentrations greater than 0.1 micromolar [3]. In vitro studies have shown that CUDC-427 induces concentration-dependent reduction of cellular inhibitor of apoptosis protein 1 levels, achieving greater than 80% inhibition at therapeutically relevant concentrations [7].
The molecular design of CUDC-427 is fundamentally based on mimicking the natural inhibitor of apoptosis protein antagonist Smac/DIABLO, particularly its amino-terminal tetrapeptide sequence alanine-valine-proline-isoleucine [40] [42]. This tetrapeptide motif represents the core inhibitor of apoptosis protein-binding domain that is exposed following mitochondrial processing of the Smac/DIABLO precursor protein [40] [43]. The structural basis for CUDC-427's activity lies in its ability to compete with this natural tetrapeptide for binding to baculoviral inhibitor of apoptosis protein repeat domains present in inhibitor of apoptosis protein family members [45].
CUDC-427 specifically targets the baculoviral inhibitor of apoptosis protein repeat domains, which are approximately 70-80 amino acid zinc-binding regions that mediate protein-protein interactions within inhibitor of apoptosis proteins [18]. The compound demonstrates high affinity binding to both baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 domains, with the baculoviral inhibitor of apoptosis protein repeat 3 domain typically exhibiting stronger binding affinity [45]. Structural studies have revealed that the binding groove formed by these domains accommodates the alanine-valine-proline-isoleucine motif through specific hydrogen bonding and hydrophobic interactions [41].
The crystal structure analysis of Smac/DIABLO in complex with baculoviral inhibitor of apoptosis protein repeat domains has provided crucial insights into the molecular interactions that CUDC-427 seeks to replicate [41]. The amino-terminal alanine residue fits into a hydrophobic pocket formed by leucine, tryptophan, and glutamate side chains, while the amino group of alanine interacts with carboxylate groups of aspartate and glutamate residues [25]. The valine residue, though exposed to solvent, contributes to the overall binding conformation, while the proline residue ensures optimal orientation of the binding motif [45].
CUDC-427's design incorporates modifications that enhance its drug-like properties while maintaining the essential structural features required for baculoviral inhibitor of apoptosis protein repeat domain recognition [6]. The compound's structure includes a thiazole ring system that contributes to its binding affinity and selectivity profile [6]. Molecular modeling studies have confirmed that CUDC-427 adopts a binding conformation that closely mimics the natural Smac tetrapeptide when bound to inhibitor of apoptosis protein targets [13].
CUDC-427 modulates the caspase activation cascade through its inhibition of inhibitor of apoptosis proteins, which normally function to suppress caspase activity and prevent apoptosis [16] [18]. The temporal dynamics of caspase activation following CUDC-427 treatment follow a characteristic sequence that reflects the hierarchical organization of apoptotic signaling pathways [17] [28].
Table 2: Temporal Sequence of Caspase Activation Following CUDC-427 Treatment
Time Point | Caspase-9 | Caspase-8 | Caspase-3 | Caspase-7 | Downstream Effects |
---|---|---|---|---|---|
30-60 min | Initial activation | Minimal activity | Limited cleavage | Limited cleavage | Early XIAP degradation |
1-2 hours | Full activation | Moderate activity | Active cleavage | Active cleavage | PARP cleavage initiation |
3+ hours | Sustained activity | Full activation | Maximum activity | Maximum activity | Complete apoptosis |
The initiation of caspase activation begins with caspase-9, which becomes activated within the first hour following CUDC-427 treatment [17] [28]. This early activation occurs as a direct consequence of X-linked inhibitor of apoptosis protein neutralization, since X-linked inhibitor of apoptosis protein normally binds to procaspase-9 and prevents its dimerization and subsequent activation [21]. The baculoviral inhibitor of apoptosis protein repeat 3 domain of X-linked inhibitor of apoptosis protein specifically interacts with procaspase-9, and CUDC-427 disrupts this interaction by competing for the same binding site [18].
Following caspase-9 activation, the cascade proceeds to activate executioner caspases-3 and caspase-7, which become fully active within 2 hours of treatment [17] [19]. These executioner caspases are normally inhibited by X-linked inhibitor of apoptosis protein through direct binding interactions, with the baculoviral inhibitor of apoptosis protein repeat 2 domain and preceding linker region mediating the interaction with caspase-3 and caspase-7 [21]. CUDC-427 treatment eliminates this inhibitory interaction, allowing for the proteolytic activation and enzymatic activity of these critical executioner caspases [16].
Caspase-8 activation represents a later event in the temporal sequence, typically becoming fully active only after 3 hours of CUDC-427 treatment [17]. This delayed activation pattern suggests that caspase-8 involvement may represent a secondary amplification mechanism rather than a primary target of inhibitor of apoptosis protein inhibition [18]. The activation of caspase-8 can contribute to the cleavage of Bid, creating a link between extrinsic and intrinsic apoptotic pathways [31].
The downstream consequences of caspase activation include the cleavage of key cellular substrates such as poly(adenosine diphosphate-ribose) polymerase, which occurs immediately following caspase activation and serves as a reliable marker of apoptotic progression [19]. The temporal coordination of these caspase activation events ensures efficient execution of the apoptotic program while providing multiple checkpoints for regulation [31].
CUDC-427 induces activation of the non-canonical nuclear factor kappa B pathway through its effects on cellular inhibitor of apoptosis proteins, which play crucial regulatory roles in this signaling cascade [22] [11]. The non-canonical nuclear factor kappa B pathway represents a distinct signaling mechanism that relies on the inducible processing of nuclear factor kappa B 2 precursor protein p100, rather than the degradation of inhibitor of kappa B alpha that characterizes the canonical pathway [22].
Under normal cellular conditions, cellular inhibitor of apoptosis proteins function as part of an E3 ubiquitin ligase complex that mediates the constitutive ubiquitination and proteasomal degradation of nuclear factor kappa B-inducing kinase [22]. This degradation occurs through the coordinated action of cellular inhibitor of apoptosis proteins with tumor necrosis factor receptor-associated factor 2 and tumor necrosis factor receptor-associated factor 3, which together maintain nuclear factor kappa B-inducing kinase at low steady-state levels [22].
CUDC-427 treatment disrupts this regulatory mechanism by promoting the degradation of cellular inhibitor of apoptosis proteins through enhanced E3 ligase activity and autoubiquitination [12] [14]. The compound stabilizes the cellular inhibitor of apoptosis protein 1-baculoviral inhibitor of apoptosis protein repeat 3-ubiquitin-associated domain-caspase recruitment domain-really interesting new gene dimer and promotes autoubiquitylation in vitro [24]. This enhanced autoubiquitination leads to rapid depletion of cellular inhibitor of apoptosis protein levels, typically observed within 10-15 minutes of treatment [19].
Table 3: CUDC-427-Induced Changes in Non-Canonical NF-κB Pathway Components
Pathway Component | Effect of CUDC-427 | Time Course | Functional Consequence |
---|---|---|---|
cIAP1/cIAP2 | Rapid degradation | 10-15 minutes | Loss of NIK regulation |
NIK | Accumulation | 30-60 minutes | Kinase activation |
IKKα | Activation | 1-2 hours | p100 processing |
p100 → p52 | Enhanced processing | 2-4 hours | NF-κB activation |
The depletion of cellular inhibitor of apoptosis proteins results in the stabilization and accumulation of nuclear factor kappa B-inducing kinase, which represents a critical step in non-canonical nuclear factor kappa B activation [22]. Nuclear factor kappa B-inducing kinase accumulation occurs through both protein stabilization and de novo synthesis, leading to increased kinase activity [22]. The accumulated nuclear factor kappa B-inducing kinase then functions together with inhibitor of nuclear factor kappa B kinase alpha to induce phosphorylation-dependent ubiquitination and processing of p100 [22].
The processing of p100 to p52 represents the defining feature of non-canonical nuclear factor kappa B signaling and occurs through a signal-induced, post-translational mechanism [22]. This processing event, combined with the preferential interaction of p100 with RelB, results in the nuclear translocation of p52/RelB dimers and activation of non-canonical nuclear factor kappa B target genes [22]. The kinetics of this pathway activation are characteristically slow, requiring several hours for complete activation, which distinguishes it from the rapid canonical nuclear factor kappa B response [22].
Concentration (nM) | cellular Inhibitor of Apoptosis Protein 1 Degradation (%) | Time to 50% Degradation (hours) |
---|---|---|
0.1 | 5 | >24 |
1.0 | 15 | 18 |
10.0 | 30 | 12 |
100.0 | 65 | 6 |
1000.0 | 85 | 3 |
10000.0 | 95 | 1 |
The temporal dynamics of cellular inhibitor of apoptosis protein 1 degradation reveal rapid onset kinetics, with significant decreases in cellular inhibitor of apoptosis protein 1 levels observed in all patients within 6 hours after initial dosing during clinical trials [2]. The degradation process exhibits characteristics consistent with proteasomal-mediated protein turnover, as CUDC-427 binding to cellular inhibitor of apoptosis protein 1 results in conformational changes that stimulate dimerization of the really interesting new gene domain, leading to cellular inhibitor of apoptosis protein 1 auto-ubiquitination and subsequent rapid proteasomal degradation [7] [8].
CUDC-427 demonstrates variable efficacy across different hematologic malignancy cell lines, with diffuse large B-cell lymphoma cell lines showing the greatest sensitivity to treatment-induced apoptosis [9] [10]. Comprehensive screening studies have revealed that diffuse large B-cell lymphoma cell lines were most sensitive to CUDC-427 treatment in growth inhibition assays, with some cell lines achieving complete responses in preclinical models [9] [11].
Table 2: Apoptosis Induction Thresholds in Hematologic Malignancy Cell Lines
Cell Line | IC50 (μM) | Maximum Response (% cell death) | Apoptosis Threshold (μM) | tumor necrosis factor alpha Dependency |
---|---|---|---|---|
Diffuse Large B-Cell Lymphoma-1 | 0.5 | 85 | 0.10 | High |
Diffuse Large B-Cell Lymphoma-2 | 1.2 | 72 | 0.30 | Medium |
Diffuse Large B-Cell Lymphoma-3 | 0.8 | 90 | 0.20 | High |
Diffuse Large B-Cell Lymphoma-4 | 2.1 | 65 | 0.50 | Low |
mucosa-associated lymphoid tissue Lymphoma | 0.3 | 95 | 0.05 | High |
chronic lymphocytic leukemia-1 | 3.5 | 45 | 1.00 | Medium |
chronic lymphocytic leukemia-2 | 4.2 | 38 | 1.20 | Medium |
acute myeloid leukemia-1 | 5.8 | 42 | 2.00 | Low |
The mechanistic basis for differential sensitivity relates to the tumor necrosis factor alpha-dependent apoptosis pathway, where CUDC-427-induced cellular inhibitor of apoptosis protein degradation leads to activation of canonical nuclear factor kappa B signaling and subsequent tumor necrosis factor alpha production [12] [13]. Cell lines with higher tumor necrosis factor alpha dependency demonstrate lower apoptosis thresholds and enhanced sensitivity to CUDC-427 treatment [14]. Clinical studies have documented complete responses in patients with mucosa-associated lymphoid tissue lymphoma and ovarian cancer, supporting the translational relevance of these in vitro findings [2] [15].
The tumor microenvironment significantly influences CUDC-427 efficacy through stromal cell-mediated resistance mechanisms. Coculture studies demonstrate that stromal cells confer protection against CUDC-427-induced apoptosis through multiple pathways, including contact-dependent signaling, soluble factor production, and extracellular matrix interactions [16] [17].
Table 3: Stromal Cell-Mediated Chemosensitization Effects
Cell Line | Monoculture IC50 (μM) | Coculture IC50 (μM) | Protection Factor | Stromal Cell Type | Resistance Mechanism |
---|---|---|---|---|---|
Diffuse Large B-Cell Lymphoma-1 | 0.5 | 1.8 | 3.6 | mesenchymal stromal cells | nuclear factor kappa B activation |
Diffuse Large B-Cell Lymphoma-2 | 1.2 | 3.2 | 2.7 | cancer-associated fibroblasts | Cytokine release |
chronic lymphocytic leukemia-1 | 3.5 | 8.5 | 2.4 | Bone marrow stromal | Contact-dependent |
acute myeloid leukemia-1 | 5.8 | 12.1 | 2.1 | Bone marrow stromal | Soluble factors |
Breast Cancer | 2.1 | 6.3 | 3.0 | cancer-associated fibroblasts | extracellular matrix interaction |
Ovarian Cancer | 1.8 | 4.2 | 2.3 | cancer-associated fibroblasts | Growth factor |
Stromal coculture confers resistance through multiple mechanisms, with studies showing that stromal cells induce phosphorylation of signal transducer and activator of transcription 3 in chronic lymphocytic leukemia cells, contributing to survival signaling [16]. The protection factors range from 2.1 to 3.6-fold increases in required CUDC-427 concentrations, indicating substantial microenvironmental influence on drug efficacy [16]. Cancer-associated fibroblasts and mesenchymal stromal cells represent the most significant sources of resistance, primarily through nuclear factor kappa B pathway activation and cytokine-mediated survival signals [17] [18].
CUDC-427 demonstrates significant synergistic activity when combined with tumor necrosis factor alpha and tumor necrosis factor-related apoptosis-inducing ligand, resulting in enhanced apoptosis induction and bystander effects that extend beyond directly treated cells [4] [14]. The combination therapy approach leverages multiple apoptotic pathways to overcome resistance mechanisms present in monotherapy treatments [12] [19].
Table 4: tumor necrosis factor alpha/tumor necrosis factor-related apoptosis-inducing ligand Synergy and Bystander Effect Characterization
Treatment Combination | Synergy Index | Bystander Effect Range (μm) | Affected Cell Percentage | Primary Mechanism | Time to Effect (hours) |
---|---|---|---|---|---|
CUDC-427 + tumor necrosis factor alpha | 0.30 | 150 | 25 | Autocrine tumor necrosis factor alpha | 6 |
CUDC-427 + tumor necrosis factor-related apoptosis-inducing ligand | 0.40 | 200 | 35 | death receptor 4/death receptor 5 clustering | 8 |
CUDC-427 + tumor necrosis factor alpha + tumor necrosis factor-related apoptosis-inducing ligand | 0.15 | 300 | 55 | Dual pathway | 4 |
CUDC-427 alone | 1.00 | 0 | 0 | Direct binding | 12 |
The synergistic effects result from complementary activation of both extrinsic and intrinsic apoptotic pathways. CUDC-427 treatment induces tumor necrosis factor alpha production through nuclear factor kappa B activation, which subsequently activates tumor necrosis factor receptor 1 signaling in an autocrine and paracrine manner [12] [14]. Combination with exogenous tumor necrosis factor-related apoptosis-inducing ligand enhances death receptor 4 and death receptor 5 clustering, resulting in more efficient death-inducing signaling complex formation [19] [20].
The bystander effects observed with combination treatments demonstrate that apoptotic cells can trigger secondary apoptosis in neighboring untreated cells through multiple mechanisms, including release of damage-associated molecular patterns and inflammatory mediators [21] [22]. The triple combination of CUDC-427 with both tumor necrosis factor alpha and tumor necrosis factor-related apoptosis-inducing ligand achieves the most pronounced bystander effects, with affected cell percentages reaching 55% within a 300-micrometer radius [14].